molecular formula C17H23N3O2S B4268934 4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No.: B4268934
M. Wt: 333.5 g/mol
InChI Key: JTRXQRILXYTZDM-UHFFFAOYSA-N
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Description

4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a pyrazole ring

Properties

IUPAC Name

4-benzyl-1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-14-17(13-19(2)18-14)23(21,22)20-10-8-16(9-11-20)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRXQRILXYTZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with appropriate sulfonylating agents under controlled conditions.

    Attachment of the piperidine ring: The pyrazole derivative is then reacted with piperidine in the presence of a suitable base to form the desired piperidine-substituted pyrazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Benzyl halides and bases such as sodium hydride or potassium carbonate are typical reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine: shares structural similarities with other sulfonyl-substituted pyrazoles and piperidines.

    1-benzyl-4-(4-sulfamoylphenyl)piperidine: Another compound with a piperidine ring and sulfonyl group, but with different substituents.

    4-(4-benzylpiperidin-1-yl)sulfonyl-1,3-dimethyl-1H-pyrazole: A closely related compound with variations in the substitution pattern.

Uniqueness

The unique combination of the benzyl, pyrazole, and sulfonyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
Reactant of Route 2
4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

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